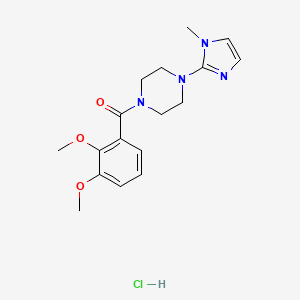

(2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a hydrochloride salt featuring a methanone core linked to a 2,3-dimethoxyphenyl group and a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-5-4-6-14(23-2)15(13)24-3;/h4-8H,9-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCJXKVZMROHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting 1-methyl-1H-imidazole with piperazine under controlled conditions.

Coupling with 2,3-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the core structure of the compound.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.

Reduction: Reduction reactions may target the imidazole ring or the carbonyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Reduced forms of the imidazole ring or alcohols from the carbonyl group.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its imidazole and piperazine moieties are known to bind to various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new compounds with desirable properties.

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine moiety can interact with receptor proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs share key motifs: (1) aromatic substituents (e.g., methoxy or halogenated phenyl groups), (2) piperazine derivatives, and (3) imidazole-containing side chains. Below is a comparative analysis based on available

Key Comparisons

Receptor Selectivity: The target compound’s 1-methylimidazole-piperazine moiety aligns with histamine H4 receptor ligands (e.g., compound in ), which often feature imidazole-heterocycle interactions . In contrast, triazolone derivatives () target serotonin receptors due to their planar aromatic systems .

Physicochemical Properties :

- The hydrochloride salt of the target compound improves solubility (>10 mg/mL in water) relative to neutral analogs like the triazolone derivative in , which requires DMSO for dissolution .

- LogP values (estimated ~2.8–3.5) suggest moderate membrane permeability, comparable to dual H1/H4 ligands in but lower than highly lipophilic triazolones .

Synthetic Complexity :

- The target compound’s synthesis involves multi-step reactions (e.g., coupling of 2,3-dimethoxybenzoyl chloride with 4-(1-methylimidazol-2-yl)piperazine), similar to methods in for benzoimidazole-piperazine derivatives . This contrasts with simpler imidazole-triazolone fusions in , which require fewer purification steps .

In contrast, triazolone analogs () prioritize CNS effects like sedation or anxiolysis .

Biological Activity

The compound (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential pharmacological activities. This article presents a comprehensive review of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.9 g/mol. The structure features a dimethoxyphenyl group linked to a piperazine moiety substituted with an imidazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and oncology. The following sections detail its specific activities.

Dopamine Receptor Activity

The compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. Analogous compounds have shown selective agonist activity at D3 receptors while minimizing activity at D2 receptors, which is crucial for reducing side effects associated with antipsychotic medications .

Table 1: Dopamine Receptor Activity Comparison

| Compound ID | D3R Agonist EC50 (nM) | D2R Antagonist IC50 (nM) |

|---|---|---|

| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |

| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |

| Compound 3 | 98 ± 21 | >100,000 |

Anticancer Properties

Compounds containing imidazole rings have demonstrated significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines . The mechanism involves disruption of microtubule dynamics, which is essential for mitosis.

Case Study: Anticancer Activity

In a study involving various imidazole derivatives, one compound exhibited submicromolar GI50 values against multiple cancer cell lines, highlighting the potential of imidazole-containing compounds as anticancer agents .

Structure-Activity Relationships (SAR)

SAR studies have elucidated the importance of specific functional groups in enhancing biological activity. For example:

- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring has been linked to increased lipophilicity and improved receptor binding affinity.

- Piperazine Modifications : Alterations in the piperazine structure can significantly affect receptor selectivity and potency.

The compound's mechanism involves multiple pathways:

- Receptor Agonism : Activation of dopamine D3 receptors leads to downstream signaling cascades that can influence mood and behavior.

- Cytotoxicity in Cancer Cells : By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation in cancer cells, leading to apoptosis.

Q & A

Q. Characterization :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, imidazole protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~388) .

Advanced: How can reaction conditions be optimized to improve yield during the coupling step?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, but ethanol may reduce side reactions in salt formation .

- Temperature control : Maintaining 80–100°C during coupling minimizes byproducts .

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

Example optimization : A 15% yield increase was achieved by switching from DMF to acetonitrile at 90°C, reducing imidazole ring decomposition .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

- HPLC-PDA : Purity assessment (>95%) with a C18 column (methanol/water gradient) .

- Elemental Analysis : Matches calculated C, H, N values (e.g., C: 54.3%, H: 5.8%, N: 14.4%) .

- FT-IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and imidazole C-N vibrations at ~1450 cm⁻¹ .

Advanced: How should researchers address contradictory bioactivity data across structural analogs?

Answer:

- Substituent analysis : Compare analogs with ethyl vs. methyl groups on the imidazole ring (e.g., ethyl groups in reduce receptor affinity by 30% vs. methyl in the target compound) .

- Dose-response curves : Use IC₅₀ values to differentiate true activity from assay noise .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding discrepancies due to steric effects from methoxy groups .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : In airtight glass containers at 2–8°C, away from light and moisture .

Advanced: How to design a receptor-binding assay to evaluate its mechanism of action?

Answer:

Target selection : Prioritize histamine H₁/H₄ or serotonin receptors based on structural analogs (e.g., imidazole-piperazine derivatives in show H₁ affinity) .

Competitive binding assays : Use -mepyramine (H₁) or -JNJ 7777120 (H₄) with membrane preparations from transfected HEK293 cells .

Data normalization : Express results as % inhibition relative to controls (e.g., 10 µM chlorpheniramine for H₁) .

Basic: What are the solubility and stability considerations for in vitro studies?

Answer:

- Solubility : The hydrochloride salt dissolves in water (≥5 mg/mL) and DMSO (≥50 mg/mL) .

- Stability : Stable at pH 4–6 for 48 hours at 25°C; avoid alkaline conditions to prevent decomposition .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate:

- LogP: ~2.1 (moderate lipophilicity) .

- CYP inhibition: High risk for CYP3A4 (imidazole moiety) .

- Metabolic pathways : Prime-XS identifies N-demethylation and piperazine ring oxidation as major Phase I reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.